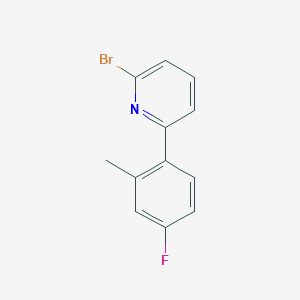
2-Bromo-6-(4-fluoro-2-methylphenyl)pyridine
Cat. No. B8539449
M. Wt: 266.11 g/mol
InChI Key: YSZUBRJZZANQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608060B1
Procedure details


In a 100 ml round-bottomed flask, 7.92 g (33.4 mmol) of 2,6-dibromopyridine was dissolved in 50 ml of anhydrous toluene forming a clear, colorless solution. 4-fluoro-2-methylbenzene boronic acid (5.09 g, 33.1 mmol) produced in step A was added forming a white suspension. Thallium carbonate (17.45 g, 37.2 mmol) was added followed by a catalytic amount (150 mg) of Pd(PPh3)4. The mixture was heated to reflux overnight, cooled, and filtered over a pad of silica gel. The silica was washed with CH2Cl2 and the filtrate was evaporated to afford a white solid. The solid was dissolved in a minimal amount of 50% CH2Cl2/hexane and chromatographed on a short column of silica gel using 30% CH2Cl2/hexane to afford 6.55 g (74%) of the 2-bromo-6-(4-fluoro-2-methylphenyl)pyridine as a white solid.



Name
Thallium carbonate
Quantity
17.45 g
Type
reactant
Reaction Step Three

Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([CH3:19])[CH:11]=1.C(=O)([O-])[O-].[Tl+2]>C1(C)C=CC=CC=1.C(Cl)Cl.CCCCCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:13]2[CH:14]=[CH:15][C:10]([F:9])=[CH:11][C:12]=2[CH3:19])[N:3]=1 |f:2.3,5.6,^1:23,44,46,65,84|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.92 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.09 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)B(O)O)C
|
Step Three
|
Name
|
Thallium carbonate
|
|
Quantity
|
17.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Tl+2]
|
Step Four
|
Name
|
CH2Cl2 hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
forming a white suspension
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over a pad of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The silica was washed with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a short column of silica gel using 30% CH2Cl2/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC=C1)C1=C(C=C(C=C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.55 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
